Disulfur dinitride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

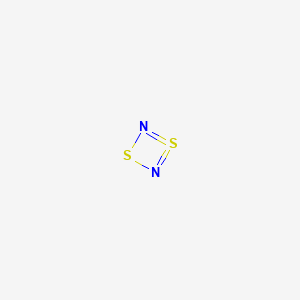

Disulfur dinitride is an inorganic heterocyclic compound with formula N2S(2) and consisting of alternating sulfur and nitrogen atoms making up a 4-membered ring structure that is that is virtually square and planar. It is shock-sensitive and decomposes explosively above 30℃. It is an inorganic heterocyclic compound, a sulfur molecular entity and a nitride.

Applications De Recherche Scientifique

Forensic Applications

One of the most notable applications of disulfur dinitride is in forensic science, particularly for the visualization of fingerprints on metal surfaces.

Case Study: Fingermark Visualization

A study conducted by Bleay et al. (2019) evaluated the effectiveness of this compound in visualizing fingermarks on various metals, including brass, bronze, copper, and stainless steel. The study compared this compound with other methods such as cyanoacrylate fuming and vacuum metal deposition. The results demonstrated that this compound provided superior visualization capabilities, especially on surfaces exposed to adverse conditions like washing and aging .

Table 1: Comparison of Fingermark Visualization Techniques

| Technique | Effectiveness on Metal Surfaces | Notes |

|---|---|---|

| This compound | High | Effective under adverse conditions |

| Cyanoacrylate Fuming | Moderate | Commonly used but less effective on aged prints |

| Vacuum Metal Deposition | Moderate | Effective but requires specialized equipment |

| Wet Powder Suspensions | Variable | Dependent on surface condition |

The study concluded that this compound could enhance forensic investigations, particularly in cases involving metal theft or violent crime where fingerprint evidence is crucial .

Polymerization for Imaging

Another innovative application involves the polymerization of this compound to form (SN)x, which can be used for rapid imaging of fingerprints removed from metal surfaces. This method leverages the interaction between this compound vapor and corrosion signatures left by fingerprints, allowing for efficient screening of complex metal objects .

Materials Science Applications

This compound also shows promise in materials science due to its unique chemical properties.

Potential in Photocatalysis

Recent research has explored the use of sulfur-doped graphitic carbon nitride (SGCN), which relates to this compound's chemistry, for photocatalytic applications. SGCN has demonstrated improved degradation rates for organic dyes under visible light irradiation, suggesting that compounds derived from or related to this compound could be utilized in environmental remediation technologies .

Analyse Des Réactions Chimiques

Explosive Decomposition

S2N2 is shock-sensitive and decomposes explosively above 30°C :

S2N2→S+N2

Key Factors Influencing Stability :

-

Temperature : Decomposition accelerates exponentially above 30°C.

-

Moisture : Traces of water induce polymerization into S4N4 .

-

Pressure : Low-pressure environments stabilize the compound during synthesis .

Polymerization to Polythiazyl (SN)x_xx

In the solid state, S2N2 spontaneously polymerizes into polythiazyl, a metallic conductive polymer :

nS2N2→(SN)n

Conditions :

-

Occurs at room temperature over 24–48 hours.

-

Accelerated by mechanical stress or impurities.

Adduct Formation with Lewis Acids

S2N2 reacts with Lewis acids to form stable adducts, leveraging its electron-deficient nitrogen centers :

| Lewis Acid | Adduct Formula | Stoichiometry | Stability |

|---|---|---|---|

| BCl3 | S2N2·BCl3 | 1:1 | Stable at −20°C |

| AlCl3 | S2N2·2AlCl3 | 1:2 | Decomposes above 0°C |

| SbCl5 | S2N2·SbCl5 | 1:1 | Stable in CH2Cl2 |

These adducts are characterized by weakened S–N bonds and increased susceptibility to hydrolysis.

Reaction with Antimony Pentachloride

In dichloromethane, S2N2 reacts with excess SbCl5 to form a diadduct :

S2N2+2SbCl5→S2N2(SbCl5)2

This diadduct further reacts with S2N2 to yield a polymeric species, (S2N2·SbCl5)n, which decomposes upon heating.

Propriétés

Numéro CAS |

25474-92-4 |

|---|---|

Formule moléculaire |

N2S2 |

Poids moléculaire |

92.15 g/mol |

Nom IUPAC |

1λ4,3-dithia-2,4-diazacyclobuta-1,4-diene |

InChI |

InChI=1S/N2S2/c1-3-2-4-1 |

Clé InChI |

HGFWWXXKPBDJAH-UHFFFAOYSA-N |

SMILES |

N1=S=NS1 |

SMILES canonique |

N1=S=NS1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.